molecular formula C8H13NOS2 B179155 (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone CAS No. 121929-87-1

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Cat. No. B179155
M. Wt: 203.3 g/mol
InChI Key: CYDMQPSVCPSMSG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone” is a specialty chemical with the CAS number 121929-87-1 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of “®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone” involves two stages . In the first stage, it is combined with 1-ethyl-piperidine and tin(II) trifluoromethanesulfonate in dichloromethane at -40℃ for 4 hours . In the second stage, (E)-2-ethyl-2-hexenal is added in dichloromethane at -78℃ .


Molecular Structure Analysis

The molecular formula of “®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone” is C8H13NOS2. It has a molecular weight of 203.3 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

The compound (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone and its derivatives have been a subject of interest in the field of synthetic organic chemistry. For instance, Liu et al. (2012) explored the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxy(2-thioxothiazolidin-3-yl)ethanone moieties. These compounds were synthesized through a series of reactions and their structures were confirmed through various spectroscopic methods. This study also shed light on the fungicidal activity of these compounds, noting that one specific compound exhibited moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).

Antimicrobial and Anticancer Applications

The derivatives of thioxothiazolidin have been researched for their potential antimicrobial and anticancer properties. Krátký et al. (2017) synthesized and characterized 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based compounds and assessed their antimicrobial properties against a range of bacteria, mycobacteria, and fungi. They observed significant activity against mycobacteria, highlighting the potential of these compounds in medical applications (Krátký et al., 2017). Similarly, Shi et al. (2010) synthesized thiazolyl-chalcones and evaluated their anticancer activity, identifying several compounds with potent activity against various cancer cell lines (Shi et al., 2010).

Chemical Synthesis and Catalysis

The compound and its derivatives have also been utilized in the realm of chemical synthesis and catalysis. Crimmins et al. (2012) highlighted the use of a thiazolidinethione chiral auxiliary in diastereoselective aldol reactions, showcasing the role of such compounds in facilitating complex synthetic transformations (Crimmins et al., 2012).

Safety And Hazards

“®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone” is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and not getting it in eyes, on skin, or on clothing (P262) .

properties

IUPAC Name

1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDMQPSVCPSMSG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSC(=S)N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CSC(=S)N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471715
Record name (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

CAS RN

121929-87-1
Record name (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Almaliti - 2013 - search.proquest.com
Natural products are a prolific source of bioactive agents of diverse structure and varying biological activity. They are the single most productive source of lead molecules for developing …
Number of citations: 3 search.proquest.com
CA Stewart - 2008 - rave.ohiolink.edu
Spongistatin 1 (Altohyrtin A) is a marine natural product, which was isolated in 1993 from a species of Spongia in the Eastern Indian Ocean by Pettit and co-workers, and also from …
Number of citations: 4 rave.ohiolink.edu

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